Copper;1-oxidopyridin-1-ium-2-thiolate is a coordination compound that features copper ions coordinated with a thiolate ligand derived from pyridine. This compound is notable for its potential applications in various fields, including catalysis and materials science. The structure of this compound allows it to participate in several chemical reactions, making it a subject of interest in both academic and industrial research.
The compound can be synthesized through various methods, including the reaction of copper salts with thiol-containing ligands. Its unique properties stem from the combination of copper's metallic characteristics and the organic nature of the pyridine-derived ligand.
Copper;1-oxidopyridin-1-ium-2-thiolate can be classified as a metal-organic complex due to its coordination between a metal center (copper) and an organic ligand (1-oxidopyridin-1-ium-2-thiolate). It falls under the category of thiolate complexes, which are known for their reactivity and stability in various chemical environments.
The synthesis of Copper;1-oxidopyridin-1-ium-2-thiolate typically involves the following steps:
The reaction conditions, including temperature, pH, and solvent choice, significantly influence the yield and purity of the synthesized compound. For instance, using a polar solvent may enhance solubility and facilitate better coordination between copper ions and the thiolate ligand.
Copper;1-oxidopyridin-1-ium-2-thiolate features a central copper ion coordinated by sulfur from the thiolate group and nitrogen from the pyridine ring. This arrangement creates a stable five-membered chelate structure.
The molecular formula for Copper;1-oxidopyridin-1-ium-2-thiolate is , indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms. The compound typically exhibits distinct spectral features in infrared spectroscopy due to C–S and C–N bonding.
Copper;1-oxidopyridin-1-ium-2-thiolate participates in various chemical reactions, including:
The reactivity of this compound is influenced by its oxidation state and the nature of the coordinating ligands. For example, when used as a catalyst, it can facilitate reactions under mild conditions by stabilizing transition states.
The mechanism of action for Copper;1-oxidopyridin-1-ium-2-thiolate often involves:
Kinetic studies indicate that the rate of reaction is dependent on factors like ligand concentration and temperature, highlighting the importance of optimizing reaction conditions for maximum efficiency.
Copper;1-oxidopyridin-1-ium-2-thiolate typically appears as a solid at room temperature. It may exhibit color variations depending on its purity and hydration state.
This compound is relatively stable under ambient conditions but can decompose upon exposure to strong oxidizing agents. Its solubility varies across solvents, being more soluble in polar solvents due to its ionic nature.
Relevant data include:
Copper;1-oxidopyridin-1-ium-2-thiolate has several applications in scientific research:
These applications underline the versatility of this compound in both synthetic chemistry and material development.
The reactivity of organometallic precursors with barrier layers dictates the structural integrity of copper-thiolate films in semiconductor applications. First-principles molecular dynamics simulations reveal that copper(I) hexafluoroacetylacetonate vinyltrimethylsilane (Cu(hfac)(tmvs)) undergoes spontaneous decomposition upon contact with bare titanium, tantalum, or tungsten surfaces. This decomposition arises from the strong surface reactivity of transition metals, which cleaves Cu–S bonds and introduces interfacial contaminants that degrade electrical performance. For example, simulations show Cu–S bond elongation exceeding 20% within 0.5 ps of surface contact, followed by ligand dissociation [3].
Table 1: Reactivity of Cu(hfac)(tmvs) with Transition Metal Surfaces
Barrier Layer | Decomposition Observed? | Critical Interaction |
---|---|---|
Titanium | Yes (spontaneous) | Ti–S bond formation |
Tantalum | Yes (spontaneous) | Ta–O bond formation |
Tungsten | Yes (spontaneous) | W–C bond formation |
Nitrogen-passivated TiN | No | Non-reactive surface |
Nitrogen passivation emerges as a critical strategy to mitigate decomposition. When titanium, tantalum, or tungsten surfaces are functionalized with nitrogen atoms to form stoichiometric nitride layers (TiN, TaN, WN), the exposed nitrogen atoms create a chemically inert interface. The passivated surfaces exhibit negligible orbital overlap with Cu(hfac)(tmvs), preserving the precursor’s structural integrity during chemical vapor deposition. This approach enables the fabrication of contaminant-free copper-thiolate films with enhanced adhesion properties, crucial for microelectronic device integration [3].
Cellulose-based supports functionalized with sulfur-containing ligands provide an eco-friendly platform for stabilizing copper species through dative Cu–S bonds. The synthesis involves a three-step process: (1) activation of cellulose hydroxyl groups via chloroacetylation using chloroacetyl chloride and triethylamine; (2) nucleophilic substitution with thiol ligands (e.g., 2-aminothiophenol, 2-mercaptobenzothiazole); and (3) copper ion immobilization in acidic aqueous solutions. X-ray photoelectron spectroscopy confirms covalent C–S bond formation (binding energy: 163.5 eV) and subsequent Cu²⁺ coordination through thiolate sulfur (Cu 2p₃/₂ peak at 933.2 eV) [1] [4].
Table 2: Thiol-Functionalized Cellulose Systems for Copper Coordination
Functionalization Agent | Maximum Cu²⁺ Adsorption Capacity (mg/g) | Key Functional Groups | Coordination Mechanism |
---|---|---|---|
2-Aminothiophenol | 163.3 ± 2.5 | –SH, –NH₂ | Bidentate N,S-chelation |
2-Mercaptopyridine | 92.5 ± 1.2 | –SH, pyridinic N | S-bridge + N-coordination |
2-Mercaptobenzothiazole | 27.5 ± 0.5 | –SH, thiazole S/N | Monodentate S-bonding |
Density functional theory calculations elucidate the selectivity mechanisms: 2-aminothiophenol-functionalized cellulose exhibits a 64.5-fold selectivity for Pd²⁺ over Pt²⁺, attributed to the optimal Hard-Soft Acid-Base matching between soft Pd²⁺ and soft thiolate donors. This principle extends to copper stabilization, where the thiophilic nature of Cu⁺/Cu²⁺ enables strong binding (adsorption energies: −185 to −210 kJ/mol). The porous cellulose matrix further enhances stability by preventing copper cluster aggregation while maintaining accessibility for catalytic or sensing applications [1] [4].
Pyrithione (1-hydroxy-2(1H)-pyridinethione) exists in dynamic equilibrium between thione (PyS=O) and thiol (PyS–OH) tautomers, a duality that profoundly impacts copper coordination chemistry. Crystallographic studies confirm the thione form predominates in solid-state (>95% occupancy), characterized by C=S bond lengths of 1.676 Å and C–O distances of 1.336 Å. In solution, the equilibrium shifts according to solvent polarity: aprotic media (ε < 15) favor the thiol tautomer (up to 70%), while protic solvents stabilize the thione form through hydrogen bonding [5] [8].
Acidity modulates tautomeric populations and deprotonation pathways. Pyrithione exhibits pKa values of −1.95 (pyridinium proton) and 4.6 (thiol proton), generating three potential copper-binding anions:
Figure: Pyrithione Tautomeric Equilibrium and Copper Coordination Modes
Thione Form (PyS=O) ↔ Thiol Form (PyS–OH) | | [Cu²⁺] → O,S-bidentate chelate [Cu²⁺] → S-monodentate
Copper complexation preferentially occurs through the thiolate sulfur, forming [Cu(PyS–O)₂] complexes with distorted tetrahedral geometry. When the thione tautomer dominates, coordination shifts to O,S-bidentate modes evidenced by shortened Cu–O bonds (1.92 Å) and elongated Cu–S bonds (2.28 Å). Solvent engineering thus enables precise control over copper-ligand stoichiometry and complex geometry—critical for designing catalysts or semiconductor precursors [5] [7] [8].
Solvent polarity directs the self-assembly of copper–sulfur clusters into dimensionally controlled architectures. Studies of gold–silver–thiolate clusters demonstrate that dichloromethane/methanol mixtures (3:1 v/v) promote linear polymerization via direct intercluster Ag–Au–Ag bonding, yielding semiconducting 1D chains. Conversely, pure chloroform produces discrete clusters with quantum-confined electronic properties. This solvent-dependent behavior extends to copper systems, where coordinating solvents (acetonitrile, DMF) stabilize monomers, while nonpolar media (toluene, hexane) drive hierarchical assembly [6].
The assembly mechanism involves three stages:
Field-effect transistors fabricated from 1D cluster polymers exhibit 1800-fold higher conductivity along the polymer axis (0.14 S/cm) versus perpendicular directions (7.8 × 10⁻⁵ S/cm), confirming anisotropic charge transport. Density functional theory calculations attribute this to delocalized valence bands along the Cu–S–Cu backbone (band gap: 1.3 eV), with hole mobilities reaching 0.02 cm² V⁻¹ s⁻¹. These principles enable the bottom-up design of copper-thiolate semiconductors with tailored charge transport properties [6].
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